REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].[C@@H:6]1([O:37][P:38]([OH:41])([OH:40])=[O:39])[C@@H:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[C@H:10]([O:17][P:18]([OH:21])([OH:20])=[O:19])[C@@H:9]([O:22][P:23]([OH:26])([OH:25])=[O:24])[C@@H:8]([O:27][P:28]([OH:31])([OH:30])=[O:29])[C@H:7]1[O:32][P:33]([OH:36])([OH:35])=[O:34]>>[CH:8]1([O:27][P:28]([OH:31])([OH:30])=[O:29])[CH:9]([O:22][P:23]([OH:25])([OH:26])=[O:24])[CH:10]([O:17][P:18]([OH:20])([OH:21])=[O:19])[CH:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:6]([O:37][P:38]([OH:41])([OH:40])=[O:39])[CH:7]1[O:32][P:33]([OH:35])([OH:36])=[O:34] |f:0.1|
|
Name
|
|
Quantity
|
0.33 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0.87 kg
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred in the calcium phytate solution until the citric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
The two solids were separated
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISSOLUTION
|
Details
|
About 1 kg of the calcium phytate was dissolved into 2.0 liters of water
|
Type
|
TEMPERATURE
|
Details
|
heated to about 89° C. for about 10-15 minutes until calcium phytate
|
Duration
|
12.5 (± 2.5) min
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved in the water solution
|
Type
|
ADDITION
|
Details
|
About 0.9 kg of citric acid was then added to and
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
|
Type
|
CUSTOM
|
Details
|
The heat source was removed
|
Type
|
WAIT
|
Details
|
the resulting mixture was left
|
Type
|
CUSTOM
|
Details
|
sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize for approximately 6 to 8 hours or until crystallization
|
Duration
|
7 (± 1) h
|
Type
|
CUSTOM
|
Details
|
to dry out at room temperature until no liquid
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 kg | |
YIELD: CALCULATEDPERCENTYIELD | 137.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |